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Compound of Interest

Compound Name:
Methyl 1-methyl-6-oxo-1,6-

dihydropyridine-3-carboxylate

Cat. No.: B110684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-methyl-2-oxopyridine-3-

carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

This document details its chemical identity, physical properties, a potential synthetic pathway,

and key analytical data.

Chemical Identity and Synonyms
The compound with the systematic IUPAC name Methyl 1-methyl-2-oxopyridine-3-carboxylate

is a substituted pyridinone derivative. It is also known by several synonyms, which are listed in

the table below for easy reference.
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Identifier Type Value

IUPAC Name Methyl 1-methyl-2-oxopyridine-3-carboxylate

Systematic Name
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-

carboxylate

CAS Number 67367-27-5[1]

PubChem CID 819366[1]

Molecular Formula C₈H₉NO₃

Molecular Weight 167.16 g/mol

SMILES String COC(=O)c1c(=O)n(C)ccc1[1]

Physicochemical Properties
A summary of the key physicochemical properties of Methyl 1-methyl-2-oxopyridine-3-

carboxylate is presented in the table below. Currently, experimental data for properties such as

melting and boiling points are not readily available in the public domain.

Property Value

Molecular Formula C₈H₉NO₃

Molecular Weight 167.16 g/mol

Appearance Not specified (likely a solid)

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

Synthesis and Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of Methyl 1-methyl-2-

oxopyridine-3-carboxylate is not explicitly detailed in the reviewed literature, a plausible

synthetic route can be inferred from the synthesis of analogous compounds. The most probable
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method involves the methylation of its carboxylic acid precursor, 1-methyl-2-oxo-1,2-

dihydropyridine-3-carboxylic acid.

A general procedure for the esterification of a similar pyridone carboxylic acid involves the use

of a methylating agent in the presence of a base. For instance, the synthesis of Methyl 1-

benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is achieved by reacting

the corresponding carboxylic acid with methyl iodide and potassium carbonate in

dimethylformamide (DMF).

Proposed Experimental Protocol for the Synthesis of Methyl 1-methyl-2-oxopyridine-3-

carboxylate:

Reactants:

1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Methyl iodide (CH₃I)

Potassium carbonate (K₂CO₃)

Dimethylformamide (DMF)

Procedure:

To a solution of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in anhydrous DMF,

add potassium carbonate.

Stir the mixture at room temperature.

Add methyl iodide to the suspension.

Continue stirring the reaction mixture at room temperature for a specified period (e.g., 2.5

days, as in a similar synthesis).

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer

Chromatography).

Upon completion, quench the reaction by adding water.
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Extract the product with a suitable organic solvent (e.g., a mixture of hexanes and ether).

Combine the organic phases, dry over a drying agent (e.g., Na₂SO₄), filter, and

concentrate under reduced pressure to obtain the crude product.

Purify the crude product by a suitable method, such as column chromatography or

recrystallization, to yield pure Methyl 1-methyl-2-oxopyridine-3-carboxylate.

It is important to note that this is a generalized protocol and would require optimization for this

specific transformation.

Spectroscopic Data
Detailed experimental spectroscopic data for Methyl 1-methyl-2-oxopyridine-3-carboxylate is

not currently available in the cited literature. However, based on its structure, the expected

spectroscopic characteristics can be predicted.

Expected Spectroscopic Data:

Technique Expected Features

¹H NMR

Signals corresponding to the N-methyl protons,

the O-methyl protons of the ester group, and the

protons on the pyridine ring.

¹³C NMR

Resonances for the carbonyl carbons (amide

and ester), the carbons of the pyridine ring, and

the methyl carbons.

FTIR

Characteristic absorption bands for the C=O

stretching vibrations of the amide and ester

functional groups, as well as C-N and C-O

stretching vibrations.

Mass Spectrometry

A molecular ion peak corresponding to the

molecular weight of the compound (167.16

g/mol ).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Commercial suppliers indicate that the compound is analyzed by methods including LCMS,

GCMS, HPLC, GC, MS, UV-VIS, FTIR, and NMR, suggesting that such data can be obtained

upon request from these sources.[1]

Logical Relationships in Synthesis
The synthesis of Methyl 1-methyl-2-oxopyridine-3-carboxylate can be visualized as a

straightforward esterification reaction. The logical workflow is depicted in the following diagram.

1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

EsterificationMethylating Agent
(e.g., Methyl Iodide) Methyl 1-methyl-2-oxopyridine-3-carboxylate

Base (e.g., K₂CO₃)
Solvent (e.g., DMF)

Yields

Click to download full resolution via product page

Caption: Proposed synthesis of Methyl 1-methyl-2-oxopyridine-3-carboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b110684#iupac-name-and-synonyms-for-methyl-1-
methyl-2-oxopyridine-3-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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